![molecular formula C15H11FO5 B577587 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261970-06-2](/img/structure/B577587.png)

3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

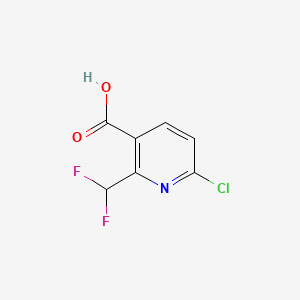

3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid is a chemical compound with a biphenyl structure . It has been described as a potent and selective agonist for the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein-coupled receptor 120, or GPR120) .

Synthesis Analysis

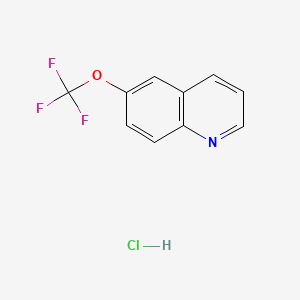

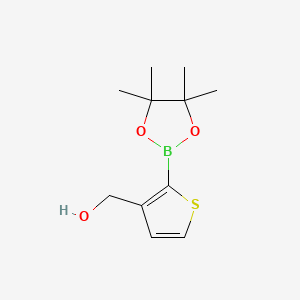

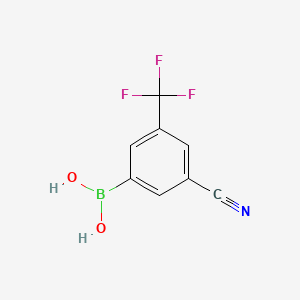

The synthesis of biphenyl derivatives like 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid often involves Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The synthesis of biphenyl compounds also involves reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Molecular Structure Analysis

The molecular formula of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid is C14H12O3 and its molecular weight is 228.2 .

Mechanism of Action

Target of Action

The compound, also known as 3-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid, primarily targets the Free Fatty Acid Receptor 4 (FFA4/GPR120) . This receptor plays a crucial role in various biological processes, including the regulation of energy metabolism, inflammation, and glucose homeostasis .

Mode of Action

The compound acts as a potent and selective agonist for the FFA4/GPR120 receptor . It binds to the receptor, triggering a series of intracellular events. This interaction results in the activation of various signaling pathways, leading to changes in cellular functions .

Biochemical Pathways

The activation of FFA4/GPR120 by the compound can stimulate the secretion of glucagon-like peptide-1 from enteroendocrine cells, enhance glucose uptake in adipocytes, and inhibit the release of proinflammatory mediators from macrophages . These actions suggest the compound’s potential therapeutic applications in conditions like type 2 diabetes and obesity .

Result of Action

The activation of FFA4/GPR120 by the compound leads to various molecular and cellular effects. These include enhanced glucose uptake, increased secretion of glucagon-like peptide-1, and reduced release of proinflammatory mediators . These effects could potentially contribute to improved metabolic health and reduced inflammation .

Safety and Hazards

Safety data for 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for research on 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid and similar compounds could involve further exploration of their biological activity and potential therapeutic applications. For example, activation of FFA4 has been shown to have potentially beneficial effects such as stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in 3T3-L1 adipocytes, and inhibiting release of proinflammatory mediators from RAW264.7 macrophages . These findings suggest promise for FFA4 as a therapeutic target for type 2 diabetes and obesity .

properties

IUPAC Name |

4-(3-carboxy-5-methoxyphenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)14(17)18)8-2-3-12(15(19)20)13(16)7-8/h2-7H,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOSNMBMBVAPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10690936 |

Source

|

| Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

CAS RN |

1261970-06-2 |

Source

|

| Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)